(2-Tert-butylcyclopropyl)methanol
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Overview
Description
(2-Tert-butylcyclopropyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclopropyl derivative where a tert-butyl group is attached to the second carbon of the cyclopropane ring, and a methanol group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of tert-butylcyclopropane with formaldehyde in the presence of a strong base to yield the desired alcohol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2-Tert-butylcyclopropyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-Tert-butylcyclopropyl)aldehyde or (2-Tert-butylcyclopropyl)carboxylic acid.
Reduction: Formation of (2-Tert-butylcyclopropyl)methane.
Substitution: Formation of (2-Tert-butylcyclopropyl)chloride or (2-Tert-butylcyclopropyl)bromide.
Scientific Research Applications
(2-Tert-butylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Tert-butylcyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl ring may also contribute to the compound’s stability and unique reactivity patterns .
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog without the tert-butyl group.
Tert-butylmethanol: Lacks the cyclopropyl ring but contains the tert-butyl group.
Cyclopropylcarbinol: Similar structure but with different substituents on the cyclopropyl ring.
Uniqueness: (2-Tert-butylcyclopropyl)methanol is unique due to the combination of the cyclopropyl ring and the tert-butyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(2-tert-butylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZZGNVEEWKQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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